molecular formula C18H22N2O3 B14343403 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate CAS No. 93061-45-1

4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate

Cat. No.: B14343403
CAS No.: 93061-45-1
M. Wt: 314.4 g/mol
InChI Key: UWOCPQGJYMGPEI-UHFFFAOYSA-N
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Description

4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is a chemical compound with the molecular formula C18H22N2O3 and a molecular weight of 314.38 g/mol . This compound is known for its unique structure, which includes a hydroxybutyl group, an aminophenyl group, and a phenylcarbamate group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate typically involves the reaction of 4-aminobenzyl alcohol with 4-hydroxybutyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.

Scientific Research Applications

4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group can form hydrogen bonds with active site residues, while the aminophenyl and phenylcarbamate groups can participate in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate include:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

CAS No.

93061-45-1

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

4-hydroxybutyl N-[4-[(4-aminophenyl)methyl]phenyl]carbamate

InChI

InChI=1S/C18H22N2O3/c19-16-7-3-14(4-8-16)13-15-5-9-17(10-6-15)20-18(22)23-12-2-1-11-21/h3-10,21H,1-2,11-13,19H2,(H,20,22)

InChI Key

UWOCPQGJYMGPEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCCO)N

Origin of Product

United States

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